molecular formula C9H7ClN2O B3024861 8-Chloro-2-methoxy-1,5-naphthyridine CAS No. 249889-68-7

8-Chloro-2-methoxy-1,5-naphthyridine

Cat. No. B3024861
CAS RN: 249889-68-7
M. Wt: 194.62 g/mol
InChI Key: OPAVZRJSEDSFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-methoxy-1,5-naphthyridine is a chemical compound that can be used in the preparation of cyclopropane dicarboxamides for treating kinase-dependent disorders. It can also be used in the preparation of N-substituted benzamides as Aurora kinase modulators useful in cancer-related diseases .


Synthesis Analysis

The synthesis and reactivity of 1,5-naphthyridine derivatives, including 8-Chloro-2-methoxy-1,5-naphthyridine, have been covered in various studies over the last 18 years . These heterocycles are of significant importance in the field of medicinal chemistry due to their wide variety of biological activities . The synthesis of 1,5-naphthyridines involves strategies related to electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .


Molecular Structure Analysis

The molecular structure of 8-Chloro-2-methoxy-1,5-naphthyridine consists of a naphthyridine system, which is considered to be the naphthalene analog, containing two fused pyridine rings with different mutual arrangements of nitrogen atoms .


Chemical Reactions Analysis

The reactivity of 1,5-naphthyridine derivatives, including 8-Chloro-2-methoxy-1,5-naphthyridine, has been studied extensively. These compounds react with electrophilic or nucleophilic reagents, undergo oxidations and reductions, participate in cross-coupling reactions, and allow for the modification of side chains or the formation of metal complexes .


Physical And Chemical Properties Analysis

8-Chloro-2-methoxy-1,5-naphthyridine is a solid compound with a molecular weight of 194.62 . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The 4,8-substituted 1,5-naphthyridines, including 8-Chloro-2-methoxy-1,5-naphthyridine, exhibit potential as blue-emitting (or blue-green-emitting) materials for OLEDs. These compounds can serve as electron-transport materials and hole-injecting/hole-transport materials, contributing to the development of high-efficiency OLEDs .

Antibacterial Agents

Several derivatives of 1,5-naphthyridines have demonstrated antibacterial properties. In particular, 8-Chloro-2-methoxy-1,5-naphthyridine and related analogs exhibit potency against Gram-positive bacteria, including Clostridium tetani. These compounds could be explored further as potential antibacterial agents .

Anticancer Activity

1,5-Naphthyridines, including 8-Chloro-2-methoxy-1,5-naphthyridine, have pharmacological activity with potential anticancer effects. Researchers have investigated their use in cancer therapy due to their ability to inhibit tumor growth and proliferation .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H332, and H335 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Future Directions

Given its potential use in the treatment of kinase-dependent disorders and as Aurora kinase modulators in cancer-related diseases , future research may focus on further exploring these applications and developing more efficient synthesis methods.

properties

IUPAC Name

8-chloro-2-methoxy-1,5-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c1-13-8-3-2-7-9(12-8)6(10)4-5-11-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAVZRJSEDSFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CN=C2C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623779
Record name 8-Chloro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-2-methoxy-1,5-naphthyridine

CAS RN

249889-68-7
Record name 8-Chloro-2-methoxy-1,5-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloro-2-methoxy-1,5-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the intermediate 6-methoxy-1,5-naphthyridin-4(1H)-one (15.0 g, 0.085 mol) was added POCl3(300 mL) dropwise under nitrogen atmosphere at RT. The reaction mixture was heated to 110° C. with constant stirring. After 12 h, the mixture was concentrated in vacuo and azeotroped with toluene (2×100 mL). The residue was dissolved in ice-water (100 mL) and adjusted pH of the solution to 7 using 10% NaHCO3 solution, and extracted with EtOAc (4×100 mL). The combined organic extracts were washed with water (2×100 mL), saturated NaCl solution (100 mL), dried (Na2SO4), filtered and concentrated in vacuo.
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 2
8-Chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 3
8-Chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 4
Reactant of Route 4
8-Chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 5
8-Chloro-2-methoxy-1,5-naphthyridine
Reactant of Route 6
Reactant of Route 6
8-Chloro-2-methoxy-1,5-naphthyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.